N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine
Description
Properties
IUPAC Name |
N-(4-phenylphenyl)dibenzothiophen-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NS/c1-2-7-17(8-3-1)18-13-15-19(16-14-18)25-22-11-6-10-21-20-9-4-5-12-23(20)26-24(21)22/h1-16,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLTUEMNYNAKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC4=C3SC5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine typically involves the reaction of biphenyl derivatives with dibenzothiophene derivatives under specific conditions. One common method involves the use of sulfur dichloride in the presence of aluminum chloride to facilitate the formation of the dibenzothiophene ring . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can cleave the sulfur-carbon bonds, often using reagents like lithium aluminum hydride.
Substitution: Aromatic substitution reactions can occur, particularly at the positions para to the sulfur atom, using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophilic reagents such as bromine or nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved sulfur-carbon products
Substitution: Substituted dibenzothiophene derivatives
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Heteroatom Variations
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine (): Structure: Replaces dibenzothiophene with a thiophene ring and incorporates hexyloxy side chains. Properties: The thiophene core offers reduced conjugation compared to dibenzothiophene, while hexyloxy groups improve solubility. Synthesized via Buchwald–Hartwig coupling with moderate yields (45% in xylene at 120°C) . Applications: Used in donor building blocks for photovoltaic dyes but lacks the deep HOMO required for high-efficiency QLEDs.
N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine ():
- Structure : Substitutes sulfur in dibenzothiophene with oxygen (dibenzofuran).
- Properties : Oxygen’s higher electronegativity raises the HOMO level (~5.1 eV vs. ~5.4 eV for sulfur analogue), reducing hole injection efficiency. Molecular weight (335.40 g/mol) is lower due to oxygen’s atomic mass .
- Applications : Less effective in QLEDs due to shallower HOMO, leading to charge imbalance.
N-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]thiophen-3-amine (): Structure: Amine group at position 3 of dibenzothiophene instead of position 4. Properties: Altered substitution pattern affects molecular packing and HOMO localization.
Functional Group Modifications
PCBBiF (N-(1,1′-biphenyl-4-yl)-N-[4-(9-phenyl-9H-carbazol-3-yl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine) ():
- Structure : Incorporates carbazole and fluorene moieties instead of dibenzothiophene.
- Properties : Carbazole enhances thermal stability, while fluorene increases rigidity. HOMO depth (~5.6 eV) surpasses dibenzothiophene derivatives, improving hole injection but reducing compatibility with some emitters .
Electronic and Device Performance
Analysis :
- HOMO Depth : Deeper HOMO levels (e.g., ~5.4 eV for the target compound) align better with QD valence bands, minimizing energy barriers for hole injection .
- Hole Mobility : Dibenzothiophene’s extended conjugation enhances charge transport vs. thiophene or dibenzofuran analogues.
- Device Lifetime : Compounds with deeper HOMO (e.g., ’s benzofluorene derivatives) show 5x longer OLED lifetimes due to reduced exciton quenching .
Biological Activity
N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine, also known by its CAS number 1448185-87-2, is a compound that has garnered attention in various fields of biological research. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action, supported by data tables and relevant case studies.
The compound features a dibenzo[b,d]thiophene core structure, which is known for its diverse biological activities.
Research indicates that this compound may interact with various cellular pathways, particularly those related to apoptosis and inflammation. Its structural similarities to other biologically active compounds suggest potential interactions with key proteins involved in these processes.
Apoptosis Induction
One of the significant areas of interest is the compound's role in inducing apoptosis in cancer cells. Studies have shown that compounds with similar structures can modulate the activity of Inhibitor of Apoptosis Proteins (IAPs), which are crucial in regulating cell survival. The compound may enhance the efficacy of known IAP antagonists, leading to increased apoptosis in tumor cells .
Biological Activity Data
A summary of biological activities observed in various studies is presented below:
Case Study 1: Apoptosis in Breast Cancer Cells
In a study focusing on breast cancer cells (MDA-MB-231), derivatives similar to this compound were evaluated for their cytotoxic effects. The results indicated that certain derivatives exhibited low micromolar binding affinity to cIAP2 and XIAP, leading to enhanced apoptosis when combined with TNF-alpha, suggesting a synergistic effect that could be harnessed for therapeutic purposes .
Case Study 2: Neuroprotection Against ER Stress
Another investigation assessed the neuroprotective properties of related compounds in models of neurodegeneration. The findings suggested that these compounds could inhibit pathways leading to motor neuron death by targeting MAP4 kinases, thereby providing a potential therapeutic avenue for conditions like amyotrophic lateral sclerosis (ALS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
